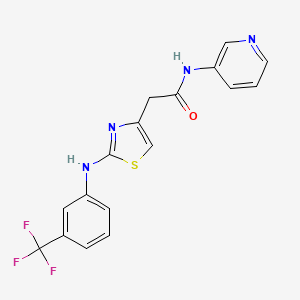

N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-pyridin-3-yl-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4OS/c18-17(19,20)11-3-1-4-12(7-11)23-16-24-14(10-26-16)8-15(25)22-13-5-2-6-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPPEELNMOJCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with the pyridine ring: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Final acylation step: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine ring.

Reduction: Reduction reactions might target the nitro groups or other reducible functionalities if present.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula, which includes a pyridine ring, a thiazole moiety, and a trifluoromethyl phenyl group. These structural components contribute to its biological activity and interaction with various targets.

Medicinal Chemistry Applications

-

Antiviral Activity :

- Recent studies have highlighted the potential of thiazole derivatives, including those similar to N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, as antiviral agents. The presence of the pyridine and thiazole rings has been associated with enhanced activity against viral infections, particularly in inhibiting reverse transcriptase in retroviruses .

-

Anticancer Properties :

- Compounds containing thiazole and pyridine structures have shown promise in cancer therapy. For instance, derivatives have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The thiazole moiety is particularly noted for enhancing selectivity against specific cancer cell lines .

- Anti-inflammatory Effects :

Case Study 1: Antiviral Screening

A study conducted on a series of thiazole derivatives demonstrated that modifications at the C-2 position significantly increased antiviral activity against HIV strains. The compound under investigation showed an EC50 value comparable to leading antiviral agents, indicating its potential as a therapeutic candidate .

Case Study 2: CDK Inhibition

In a medicinal chemistry campaign aimed at identifying selective CDK inhibitors, derivatives of this compound were synthesized and evaluated. One derivative exhibited promising selectivity against CDK11 with an IC50 value significantly lower than non-selective compounds, highlighting its potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-3-yl)-2-(2-phenylamino)thiazol-4-yl)acetamide: Lacks the trifluoromethyl group.

N-(pyridin-3-yl)-2-(2-((4-methylphenyl)amino)thiazol-4-yl)acetamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide often imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.

Biological Activity

N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine ring, a thiazole moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is C17H15F3N2OS, with a molecular weight of 352.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

- Formation of the thiazole ring via cyclization reactions.

- Introduction of the pyridine and trifluoromethyl phenyl groups through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's IC50 values ranged from 0.01 µM to 49.85 µM depending on the specific cell line tested.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Apoptosis induction |

| HepG2 | 3.25 | Cell cycle arrest |

| A549 | 26 | Inhibition of proliferation |

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Studies have reported its effectiveness against various viral strains, demonstrating improved biological activity compared to standard antiviral drugs. For instance, in assays against the Tobacco Mosaic Virus (TMV), the compound exhibited an EC50 value significantly lower than that of traditional antiviral agents, indicating enhanced efficacy.

Case Studies

- Anticancer Efficacy : A study involving MCF7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death in cancer cells. Additionally, it was found to inhibit key signaling pathways involved in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide?

- Methodology : Synthesis optimization requires precise control of reaction conditions. For example:

- Temperature : Reactions often proceed optimally between 60–80°C to avoid side reactions like premature cyclization or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution reactions involving the thiazole and acetamide moieties .

- Catalysts : K₂CO₃ or triethylamine may be used to deprotonate intermediates, facilitating condensation steps .

- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or LC-MS .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridinyl and trifluoromethylphenyl groups. For instance, the thiazole C-H proton typically resonates at δ 7.2–7.5 ppm, while the pyridin-3-yl NH appears as a broad singlet near δ 10.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 423.1) and fragments, verifying the acetamide and thiazole linkages .

- X-ray crystallography : Resolves spatial arrangements of the trifluoromethyl group and pyridine ring, critical for understanding steric effects .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility screening : Use DMSO for stock solutions (50–100 mM) and dilute in PBS or cell culture media. Precipitation issues may arise due to the hydrophobic trifluoromethyl group; surfactants like Tween-80 can mitigate this .

- Stability tests : Incubate the compound in PBS (pH 7.4) at 37°C for 24–48 hours. Analyze degradation products via LC-MS to identify vulnerable sites (e.g., hydrolysis of the acetamide bond) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent modification :

- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding to hydrophobic pockets in target proteins .

- Introduce methyl or methoxy groups to the pyridine ring to modulate steric bulk and π-π stacking interactions .

Q. How can contradictory biological activity data across studies be resolved?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using controls like staurosporine and validate results across multiple cell lines .

- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent residues, pH effects) and repeat experiments under controlled conditions .

Q. What computational strategies are effective for predicting target proteins or off-target effects?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., TRK family) or cytochrome P450 enzymes. The trifluoromethyl group often shows strong van der Waals interactions with hydrophobic binding pockets .

- Machine learning : Train models on ChEMBL data to predict ADMET properties, prioritizing analogs with lower hepatotoxicity risks .

Key Considerations for Preclinical Development

- In vivo pharmacokinetics : Administer the compound intravenously (1–5 mg/kg) in rodent models. Monitor plasma concentration-time profiles to calculate AUC and clearance rates. The trifluoromethyl group may prolong half-life due to reduced metabolic clearance .

- Toxicity screening : Conduct histopathology and serum biochemistry after 14-day repeated dosing. Pay attention to renal and hepatic markers (ALT, AST) due to potential metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.